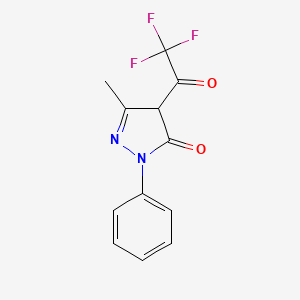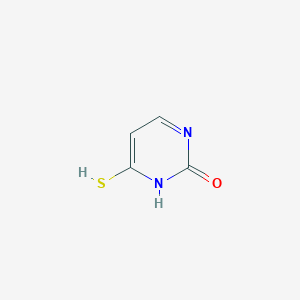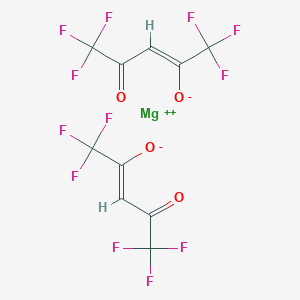
(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride” is known as DL-Valine methyl ester hydrochloride. It is a derivative of the amino acid valine, where the carboxyl group is esterified with methanol and the amine group is protonated to form a hydrochloride salt. This compound is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
DL-Valine methyl ester hydrochloride can be synthesized through the esterification of DL-valine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves:
Esterification: DL-Valine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of DL-Valine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of DL-valine are esterified with methanol using an acid catalyst.
Purification: The ester is purified through distillation or crystallization.
Hydrochloride Formation: The purified ester is then treated with hydrochloric acid to form the hydrochloride salt, which is further purified and dried.
化学反応の分析
Types of Reactions
DL-Valine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces DL-valine and methanol.
Substitution: Produces substituted derivatives of DL-valine methyl ester.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound.
科学的研究の応用
DL-Valine methyl ester hydrochloride is widely used in scientific research, particularly in:
Proteomics: Used as a reagent in the study of protein structures and functions.
Biochemistry: Utilized in the synthesis of peptides and other biomolecules.
Pharmaceutical Research: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
作用機序
The mechanism of action of DL-Valine methyl ester hydrochloride involves its interaction with biological molecules. As an ester derivative of valine, it can be incorporated into peptides and proteins, affecting their structure and function. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays .
類似化合物との比較
DL-Valine methyl ester hydrochloride can be compared with other amino acid esters and hydrochloride salts. Similar compounds include:
DL-Alanine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from alanine.
DL-Leucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from leucine.
DL-Isoleucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from isoleucine.
Uniqueness
DL-Valine methyl ester hydrochloride is unique due to its specific structure derived from valine, which imparts distinct biochemical properties and reactivity compared to other amino acid esters .
特性
IUPAC Name |
(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-05-6 |
Source


|
| Record name | Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)












